5-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl benzoate is a complex organic compound that features a benzothiazole moiety, a methoxyphenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl benzoate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiophenol with an aldehyde to form the benzothiazole core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
5-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl benzoate can undergo various chemical reactions, including:
Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
5-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 5-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl benzoate involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its bioactive effects .
Comparison with Similar Compounds
Similar Compounds
2-aminobenzenethiol derivatives: These compounds share the benzothiazole core and exhibit similar chemical properties.
Methoxyphenyl benzoates: Compounds with a methoxyphenyl group and benzoate ester, used in various applications.
Uniqueness
5-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential bioactivity .
Properties
Molecular Formula |
C24H19N3O4S2 |
---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
[5-[(E)-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] benzoate |
InChI |
InChI=1S/C24H19N3O4S2/c1-30-19-12-11-16(13-20(19)31-23(29)17-7-3-2-4-8-17)14-25-27-22(28)15-32-24-26-18-9-5-6-10-21(18)33-24/h2-14H,15H2,1H3,(H,27,28)/b25-14+ |
InChI Key |
NXHKPHNRFFOEQF-AFUMVMLFSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.